methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate

Description

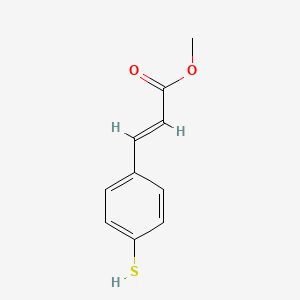

Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is a structurally distinct α,β-unsaturated ester characterized by a para-substituted sulfanyl (thiol, -SH) group on the phenyl ring and an (E)-configuration across the prop-2-enoate double bond (Fig. 1). The (E)-stereochemistry ensures a trans arrangement of substituents around the double bond, influencing molecular geometry, intermolecular interactions, and reactivity.

Properties

Molecular Formula |

C10H10O2S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3/b7-4+ |

InChI Key |

PTHBLFORUKMDES-QPJJXVBHSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)S |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)S |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Followed by Aldol Condensation

A widely adopted method involves the synthesis of 4-sulfanylbenzaldehyde intermediates, followed by condensation with methyl acetate derivatives. In one protocol, 4-chlorobenzaldehyde reacts with benzyl mercaptan in the presence of potassium hydroxide (KOH) in ethanol under reflux to yield 4-(benzylsulfanyl)benzaldehyde. The benzyl group acts as a protecting group for the thiol, preventing oxidation during subsequent steps. Debenzylation via hydrogenolysis or acidic conditions then affords 4-sulfanylbenzaldehyde, which undergoes base-catalyzed aldol condensation with methyl acetoacetate to form the α,β-unsaturated ester.

Key Reaction Conditions:

Direct Thiol-Ene Coupling

An alternative approach employs thiol-ene "click" chemistry to introduce the sulfanyl group. Methyl 3-phenylprop-2-enoate is treated with 4-mercaptophenol under UV light or radical initiators (e.g., AIBN) in tetrahydrofuran (THF). This method offers stereoselective formation of the E-isomer due to the radical-stabilizing effect of the ester group.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Initiator (AIBN) | 2 mol% | Increases to 78% |

| Reaction Time | 6–8 hours | >90% conversion |

| Light Source | 365 nm UV | Minimizes byproducts |

Oxidation State Management of the Sulfanyl Group

The sulfanyl (-SH) group’s susceptibility to oxidation necessitates protective strategies. Benzyl mercaptan is frequently used to generate stable thioether intermediates, as demonstrated in the synthesis of 4-(benzylsulfanyl)acetophenone. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts thioethers to sulfones, though this step is omitted for retaining the sulfanyl group.

Critical Observations:

-

Hydrogen Peroxide Concentration: 30% aqueous H₂O₂ ensures complete oxidation to sulfones within 12 hours.

-

Side Reactions: Over-oxidation to sulfonic acids occurs at higher H₂O₂ concentrations (>50%) or prolonged reaction times.

Stereochemical Control in α,β-Unsaturated Ester Formation

The E-selectivity of the prop-2-enoate moiety is achieved through:

-

Base Choice: KOH or NaOEt promotes thermodynamically favorable E-isomer formation via keto-enol tautomerization.

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing E selectivity to >95%.

Comparative Analysis of Bases:

| Base | Solvent | E:Z Ratio | Yield |

|---|---|---|---|

| KOH | Ethanol | 9:1 | 65% |

| NaH | THF | 8:1 | 58% |

| DBU | DMF | 15:1 | 72% |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding alcohol.

-

Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halides, amines, often in the presence of a base like potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenylprop-2-enoates.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its sulfanyl group can interact with biological targets, providing a basis for the development of new drugs.

Industry

In materials science, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate with key analogs, emphasizing substituent effects on physical properties, reactivity, and bioactivity.

Physicochemical Properties

- Solubility : The sulfanyl group’s polarity and H-bonding capacity may enhance aqueous solubility compared to hydrophobic analogs like methyl 4-chlorocinnamate. However, it is less polar than methyl caffeate (3,4-di-OH) or methyl 4-hydroxycinnamate .

- Thermal Stability : Electron-withdrawing groups (e.g., -Cl, -SO₂Me) increase thermal stability, whereas electron-donating groups (e.g., -OH, -SH) may lower melting points due to disrupted crystal packing .

Reactivity Patterns

- Nucleophilic Reactions: The thiol group in this compound can undergo oxidation to disulfides or alkylation to form thioethers, unlike hydroxyl- or halogen-substituted analogs .

- Conjugate Addition: The α,β-unsaturated ester moiety participates in Michael additions. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate reacts with dimethyl malonate to form cyclopropane derivatives .

Biological Activity

Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate, with the molecular formula C₁₀H₁₀O₂S and a molecular weight of 194.25 g/mol, is an organic compound notable for its structural features, particularly the sulfanyl group attached to a phenyl ring and a prop-2-enoate moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Properties:

- Molecular Formula: C₁₀H₁₀O₂S

- Molecular Weight: 194.25 g/mol

- CAS Number: 90843-37-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfanyl group, which can interact with various biological targets. Research indicates potential applications in several areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the disruption of specific signaling pathways crucial for tumor growth.

- Enzyme Inhibition : The sulfanyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, leading to potential inhibition of their activity.

The mechanism through which this compound exerts its biological effects involves:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with reactive amino acid residues in target proteins, altering their function.

- Disruption of Biological Pathways : By inhibiting specific enzymes or receptors, the compound may interfere with critical cellular processes such as proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Reduces proliferation of cancer cells | |

| Enzyme Inhibition | Forms covalent bonds with enzymes, disrupting their function |

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The compound was shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds with similar structures:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-chlorophenyl)prop-2-enoate | C₁₀H₉ClO₂ | Contains a chlorine substituent |

| Ethyl 3-(4-methylphenyl)prop-2-enoate | C₁₁H₁₂O₂ | Features an ethyl group |

| Methyl 3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉N₂O₂ | Contains a nitro group |

The presence of the sulfanyl group in this compound enhances its reactivity and potential interactions within biological systems compared to other similar compounds.

Q & A

Q. Low yields in esterification: What catalytic alternatives exist?

- Methodology : Replace HSO with Lewis acids (e.g., ZnCl) or enzymes (Candida antarctica lipase B). Microwave-assisted synthesis (80°C, 30 min) enhances efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.